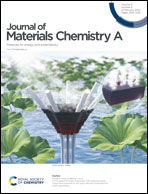Ultramicroporous hydrogen-bond decorated robust metal–organic framework for high xenon capture performances†
Journal of Materials Chemistry A Pub Date: 2022-11-17 DOI: 10.1039/D2TA06863J
Abstract
Despite efforts to isolate industrially valuable Xe (xenon) and Kr (krypton), porous materials that satisfy high selectivity and uptake and the proper structural integrity in wet environments remain underdeveloped. We report an ultramicroporous metal–organic framework (MOF), Ni(AIN)2 (HAIN = 3-aminoisonicotinic acid), which is favorable for the preferential adsorption of Xe. Notably, the amino groups form intra- and inter-net hydrogen bonds within the Ni(AIN)2 structure, imparting structural stability even under wet conditions. Henry's selectivity and the Xe uptake at 0.2 bar were respectively 23.19 and 57.33 cm3 g−1, falling into an ideal performance regime. Breakthrough experiments showed that under dry and humid conditions, the dynamic separation efficiency of Ni(AIN)2 was maintained without any structural collapse. Thus, we provide a feasible design strategy for MOF adsorbents to achieve the desired Xe uptake, Xe/Kr selectivity, and structural stability.

Recommended Literature
- [1] Photochemical reactions and on-line
- [2] Probing electron transfer between hemin and riboflavin using a combination of analytical approaches and theoretical calculations†
- [3] Imaging thin films of organic molecules with the scanning tunnelling microscope
- [4] Development of a ReaxFF potential for Pt–O systems describing the energetics and dynamics of Pt-oxide formation†
- [5] A density functional theory based study of the microscopic structure and dynamics of aqueous HCl solutions†
- [6] Capacitance-based assay for real-time monitoring of endocytosis and cell viability†
- [7] Front cover
- [8] Novel DLC/ionic liquid/graphene nanocomposite coatings towards high-vacuum related space applications
- [9] Aqueous route to facile, efficient and functional silica coating of metal nanoparticles at room temperature†
- [10] MOF-derived multicomponent Fe2P–Co2P–Ni2P hollow architectures for efficient hydrogen evolution†










